Vicasinabin

CB2 agonist cAMP assay receptor selectivity

Vicasinabin (RG7774) is a highly selective, full CB2 receptor agonist with sub-3 nM potency and no detectable CB1 binding, ensuring clean pathway analysis. Its oral bioavailability with demonstrated ocular tissue exposure makes it ideal for retinal vascular permeability and ocular inflammation studies. Validated in LPS-induced uveitis, STZ-induced diabetic retinopathy, and laser-induced CNV models (ED50 0.32 mg/kg). Supported by Phase II clinical safety data up to 200 mg daily and published PBPK modeling parameters. Choose Vicasinabin for reproducible, translatable preclinical CB2 pharmacology.

Molecular Formula C15H22N10O
Molecular Weight 358.40 g/mol
CAS No. 1433361-02-4
Cat. No. B10827881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicasinabin
CAS1433361-02-4
Molecular FormulaC15H22N10O
Molecular Weight358.40 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C
InChIInChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyMAYZWDRUFKUGGP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicasinabin (RG7774) CAS 1433361-02-4: Compound Identity and CB2 Agonist Classification


Vicasinabin (RG7774) is a synthetic organic small molecule that functions as a potent, selective, and full agonist of the cannabinoid receptor type 2 (CB2R) [1]. Developed by Hoffmann-La Roche through lead optimization of a high-throughput screening hit, the compound belongs to the triazolopyrimidine chemical class with molecular formula C15H22N10O and molecular weight 358.40 [2]. The compound is claimed in patent WO2013068306A1 and has received an International Nonproprietary Name (INN) designation [1].

Why CB2 Agonists Cannot Be Interchangeably Substituted for Vicasinabin


Generic substitution among CB2 receptor agonists is scientifically unsound due to substantial variability in key pharmacological parameters that directly impact experimental reproducibility and therapeutic applicability. Differences in CB2 versus CB1 selectivity ratios, functional efficacy (full versus partial agonism), oral bioavailability, tissue distribution profiles, and metabolic pathways preclude direct compound-for-compound replacement without altering experimental outcomes [1]. Vicasinabin's specific combination of sub-3 nM CB2 potency, absence of detectable CB1 binding, and demonstrated oral bioavailability with ocular tissue exposure represents a distinct pharmacological fingerprint that cannot be replicated by other in-class compounds without rigorous side-by-side validation [2].

Vicasinabin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


CB2 Receptor Functional Potency and Selectivity Profile Versus CB1

Vicasinabin demonstrates high functional potency at human CB2 receptors in cAMP assays with EC50 of 2.8 nM and exhibits no detectable CB1 receptor binding or activation at concentrations up to the highest tested, representing functional selectivity exceeding the assay detection window [1]. This contrasts with the class-level challenge of maintaining adequate CB2/CB1 selectivity windows, which is critical for avoiding CB1-mediated psychotropic effects [1].

CB2 agonist cAMP assay receptor selectivity GPCR pharmacology

Oral Bioavailability and Ocular Pharmacokinetic Profile Differentiation

Vicasinabin demonstrates systemic and ocular exposure following oral delivery, with an acceptable ADMET profile, which is a differentiating feature among CB2 agonists where many require parenteral or topical administration routes [1]. The compound's oral bioavailability and ocular tissue penetration were confirmed in rodent models, supporting noninvasive dosing strategies for retinal disease research applications [1].

oral bioavailability ocular pharmacokinetics ADMET tissue distribution

In Vivo Efficacy in Retinal Disease Models: Quantitative ED50 and Functional Outcomes

In rats with laser-induced choroidal neovascularization (CNV), orally administered Vicasinabin reduced lesion areas with an ED50 of 0.32 mg/kg [1]. Additionally, in rodent models of lipopolysaccharide (LPS)-induced uveitis and streptozotocin (STZ)-induced diabetic retinopathy, Vicasinabin reduced retinal permeability and leukocyte adhesion, with dose-dependent effects ranging from 0.03 to 3 mg/kg [1]. Anatomically, the compound reduced the migration of retinal microglia to retinal lesions [1].

diabetic retinopathy laser-induced CNV vascular permeability in vivo efficacy

Metabolic Pathway and Drug-Drug Interaction Risk Profile

Vicasinabin is primarily metabolized by CYP3A4, with minor contributions from CYP2C19 and UGTs, and shows in vitro induction of CYP3A4 as well as inhibition of hepatic and renal transporters [1]. Physiologically based pharmacokinetic (PBPK) modeling predicted a moderate systemic exposure reduction for the sensitive CYP3A4 substrate midazolam when co-administered with Vicasinabin, while no clinically relevant DDI effects were predicted for atorvastatin or metformin [1]. The CYP2C19 genotype did not significantly impact victim DDI predictions due to a low fm,CYP2C19 of approximately 0.2 [1].

CYP3A4 metabolism PBPK modeling drug-drug interaction ADME

Clinical Safety and Tolerability Profile in Phase II Diabetic Retinopathy Trial

In the CANBERRA Phase II randomized, double-masked, placebo-controlled trial (NCT04265261) evaluating Vicasinabin at 30 mg and 200 mg daily oral doses over 36 weeks in patients with nonproliferative diabetic retinopathy, the systemic and ocular safety profiles were favorable, with adverse events distributed evenly across treatment arms [1]. Vicasinabin did not induce changes in glycemic control or any kidney function or cardiovascular parameters [1]. While the primary efficacy endpoint (≥2-step improvement in DRSS) was not met, the safety and tolerability data establish a clinical benchmark for the compound's adverse event profile at therapeutic doses [1].

phase II clinical trial diabetic retinopathy safety profile tolerability

Species-Translatable Functional Potency Across Recombinant and Endogenous CB2R Systems

Vicasinabin's functional potency translates consistently from recombinant human and mouse CB2R expression systems (CHO cells) to endogenous CB2R expression in human Jurkat cells and rat and mouse spleen cells, with EC50 values of 2.81 nM for human CB2R and 2.60 nM for mouse CB2R [1]. This concordance across recombinant and endogenous expression systems supports the reliability of in vitro potency measurements for predicting activity in more physiologically relevant cellular contexts [1].

species translation endogenous receptor recombinant receptor assay concordance

Vicasinabin Procurement-Relevant Research and Industrial Application Scenarios


Ocular Inflammation and Retinal Vascular Permeability Research

Vicasinabin is particularly suited for preclinical studies investigating CB2R-mediated modulation of retinal vascular permeability and ocular inflammation. The compound's demonstrated efficacy in rodent models of LPS-induced uveitis and STZ-induced diabetic retinopathy, combined with its oral bioavailability and ocular tissue exposure, makes it a relevant tool for researchers studying retinal diseases where vascular leakage and leukocyte adhesion are pathological features [1]. The ED50 of 0.32 mg/kg in laser-induced CNV provides a quantitative dosing benchmark for related ocular neovascularization studies [1].

CB2-Specific Pathway Dissection Without CB1 Confounding

For researchers requiring selective CB2 receptor activation without CB1-mediated effects, Vicasinabin offers a functional selectivity window where no signs of CB1 binding or activation are detectable at concentrations relevant to CB2 agonism [1]. This profile reduces experimental noise in pathway analysis and is particularly valuable in systems where CB1 and CB2 receptors may be co-expressed or where CB1 activation would confound interpretation of CB2-specific signaling outcomes [1].

Pharmacokinetic and Drug-Drug Interaction Modeling Studies

Vicasinabin's well-characterized metabolic profile, including its primary dependence on CYP3A4 with a quantified fm,CYP3A4 of 0.6 and minor CYP2C19 contribution (fm ≈ 0.2), makes it a suitable candidate compound for PBPK modeling and DDI prediction studies [2]. Researchers developing or validating PBPK models for CB2 agonists or related chemical scaffolds can utilize the published in vitro-to-in vivo translation data as a reference dataset [2].

Translational Research Bridging Preclinical to Clinical CB2 Pharmacology

Vicasinabin is one of the few CB2 agonists with both comprehensive preclinical characterization and Phase II clinical trial safety data available [1][3]. For research programs aiming to bridge preclinical CB2 pharmacology to human translational studies, Vicasinabin provides a reference compound with established oral dosing regimens, known systemic and ocular exposure profiles, and documented clinical tolerability at doses up to 200 mg daily for extended periods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicasinabin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.